molecular formula C25H29BrN4O2 B611731 VU0359595

VU0359595

Cat. No.: B611731
M. Wt: 497.4 g/mol
InChI Key: JSVNNLRZCJAYTQ-ORYQWCPZSA-N
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Mechanism of Action

VU0359595

, also known as (1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide or ML270 , is a potent and selective pharmacological inhibitor of the enzyme phospholipase D1 (PLD1) . Here is a detailed analysis of its mechanism of action:

Biochemical Analysis

Biochemical Properties

VU0359595 is a selective inhibitor of PLD1 with an IC50 value of 3.7 nM, demonstrating over 1700-fold selectivity for PLD1 over PLD2 (IC50 of 6.4 μM) . The compound interacts with PLD1 by inhibiting its enzymatic activity, which plays a crucial role in various biochemical reactions. PLD1 is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that regulates numerous cellular processes . By inhibiting PLD1, this compound can modulate these processes, making it a valuable tool for studying PLD1-related pathways and potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cells. In multiple myeloma cells, this compound enhances the antitumor effects of bortezomib by inhibiting the mTOR/NF-κB signaling pathway . This inhibition leads to decreased mitochondrial membrane potentials, reduced ATP levels, and increased apoptosis via activation of caspase-8, caspase-9, and caspase-3 . Additionally, this compound modulates autophagic processes in retinal pigment epithelium cells and reduces mitogen-stimulated PLD activity in astrocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PLD1. This compound does not interact with the catalytic site of PLD1 but is believed to bind and inhibit PLD1 through an allosteric site . This inhibition prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating downstream signaling pathways. The compound’s selectivity for PLD1 over PLD2 further highlights its potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. The compound is stable at room temperature and can be stored at -80°C for up to six months or at -20°C for up to one month when dissolved in solvent . Long-term studies have shown that this compound maintains its inhibitory effects on PLD1 activity and continues to modulate cellular processes such as proliferation and apoptosis in various cell types .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound enhances the antitumor effects of bortezomib in multiple myeloma cells at specific concentrations . The compound does not significantly affect the proliferation and apoptosis of multiple myeloma cells on its own .

Metabolic Pathways

This compound is involved in metabolic pathways related to phospholipase D1 activity. By inhibiting PLD1, the compound affects the production of phosphatidic acid, a key lipid second messenger involved in various cellular processes . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and cell signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s selective inhibition of PLD1 suggests that it may be preferentially localized to cellular compartments where PLD1 is active

Subcellular Localization

This compound’s subcellular localization is closely related to its activity and function. The compound’s inhibition of PLD1 suggests that it may be localized to cellular membranes where PLD1 is active . Additionally, this compound may interact with specific targeting signals or post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0359595 involves multiple steps, starting with the preparation of the core structure, which includes a cyclopropane ring and a benzimidazole moiety. The key steps include:

Industrial Production Methods

the synthesis likely involves optimization of the laboratory-scale procedures to accommodate larger-scale production, ensuring high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

VU0359595 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

VU0359595 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity for PLD1 over PLD2, making it a valuable tool for studying PLD1-specific pathways without off-target effects on PLD2. This selectivity is crucial for accurately dissecting the roles of PLD1 in various biological processes and diseases .

Properties

IUPAC Name

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVNNLRZCJAYTQ-ORYQWCPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of VU0359595 and how does it impact cancer cells?

A: this compound is a selective inhibitor of Phospholipase D1 (PLD1). [, , ] While it doesn't directly induce apoptosis in multiple myeloma cells, this compound significantly enhances the antitumor effects of bortezomib, a proteasome inhibitor. [] This is achieved through the inhibition of the mTOR/NF-κB signaling pathway, a critical pathway for cell survival and proliferation. []

Q2: How does this compound affect the efficacy of bortezomib in multiple myeloma cells?

A: Studies show that this compound potentiates the antitumor effects of bortezomib by enhancing growth inhibition and decreasing mitochondrial membrane potential (MMP) and ATP levels in multiple myeloma cells. [] Furthermore, it strengthens bortezomib-induced apoptosis by activating caspases (8, 9, 3) and downregulating the anti-apoptotic protein BCL-2. []

Q3: Beyond cancer, what other therapeutic potential does this compound hold?

A: Research indicates that this compound can prevent the loss of phagocytic function in retinal pigment epithelium (RPE) cells exposed to high glucose levels, a condition associated with diabetic retinopathy. [] This protective effect is linked to the compound's ability to prevent oxidative stress induced by high glucose. []

Q4: Has this compound shown any potential in targeting venomous effects?

A: Molecular docking and dynamics studies have demonstrated that this compound can bind to and inhibit the activity of recombinant brown spider venom phospholipase-D (LiRecDT1). [] This inhibition was observed both in enzymatic assays and in biological assays measuring the venom's hemolytic, dermonecrotic, and inflammatory activities. [] These findings suggest that this compound, or derivatives thereof, could potentially be developed as a treatment for loxoscelism, the clinical syndrome caused by brown spider bites. []

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